2-[[Benzyl-[(4-fluorophenyl)methyl]carbamothioyl]amino]acetic acid
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Overview
Description
2-[[Benzyl-[(4-fluorophenyl)methyl]carbamothioyl]amino]acetic acid is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzyl group, a fluorophenyl group, and a carbamothioyl group attached to an amino acetic acid backbone. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[Benzyl-[(4-fluorophenyl)methyl]carbamothioyl]amino]acetic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
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Formation of Benzyl-[(4-fluorophenyl)methyl]carbamothioyl Intermediate
Starting Materials: Benzyl chloride, 4-fluorobenzylamine, and thiourea.
Reaction Conditions: The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The mixture is heated to promote the formation of the intermediate compound.
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Coupling with Amino Acetic Acid
Starting Materials: The intermediate compound from the previous step and glycine.
Reaction Conditions: The coupling reaction is typically performed in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[[Benzyl-[(4-fluorophenyl)methyl]carbamothioyl]amino]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbamothioyl group to a thiol or amine.
Substitution: The benzyl and fluorophenyl groups can participate in nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are performed in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate in organic solvents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2-[[Benzyl-[(4-fluorophenyl)methyl]carbamothioyl]amino]acetic acid has been explored for various scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[[Benzyl-[(4-fluorophenyl)methyl]carbamothioyl]amino]acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the presence of the fluorophenyl group can enhance its binding affinity to target proteins, increasing its potency.
Comparison with Similar Compounds
Similar Compounds
2-[[Benzyl-[(4-chlorophenyl)methyl]carbamothioyl]amino]acetic acid: Similar structure with a chlorine atom instead of fluorine.
2-[[Benzyl-[(4-methylphenyl)methyl]carbamothioyl]amino]acetic acid: Similar structure with a methyl group instead of fluorine.
2-[[Benzyl-[(4-nitrophenyl)methyl]carbamothioyl]amino]acetic acid: Similar structure with a nitro group instead of fluorine.
Uniqueness
The presence of the fluorophenyl group in 2-[[Benzyl-[(4-fluorophenyl)methyl]carbamothioyl]amino]acetic acid imparts unique chemical and biological properties compared to its analogs. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to target proteins, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-[[benzyl-[(4-fluorophenyl)methyl]carbamothioyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O2S/c18-15-8-6-14(7-9-15)12-20(17(23)19-10-16(21)22)11-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,19,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQUOEAVPPUGKEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=C(C=C2)F)C(=S)NCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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